Human Bronchodilation: Oral SDZ MKS 492 vs. Inhaled SDZ MKS 492
In a controlled human trial, a single oral 40 mg dose of SDZ MKS 492 produced significant and sustained bronchodilation lasting up to 5.5 hours, while inhaled doses up to 12 mg provided only a small, transient effect with a peak relief of 29% [1]. This demonstrates a stark route-dependent efficacy difference, with oral administration being superior for sustained bronchodilation.
| Evidence Dimension | Duration and Magnitude of Bronchodilator Action in Humans |
|---|---|
| Target Compound Data | Significant bronchodilation lasting up to 5.5 h after a single oral 40 mg dose; 29% peak relief of imposed bronchoconstriction with inhaled 12 mg dose. |
| Comparator Or Baseline | Oral 10 mg and 20 mg doses (no significant bronchodilation); Inhaled 12 mg dose (transient effect). |
| Quantified Difference | Oral 40 mg >5.5 h vs. Inhaled 12 mg transient (5-6 min half-time at site of action); 10/20 mg doses ineffective. |
| Conditions | Healthy volunteers with methacholine-induced steady-state bronchoconstriction; measurement of specific airway conductance (sGaw). |
Why This Matters
This data defines a clear, evidence-based minimum effective dose and route for human bronchodilation studies, preventing the selection of ineffective lower doses or less reliable inhaled formulations.
- [1] Foster RW, Jubber AS, Hassan NA, Franke B, Vernillet L, Denouel J, et al. Trials of the bronchodilator activity of the xanthine analogue SDZ MKS 492 in healthy volunteers during a methacholine challenge test. Eur J Clin Pharmacol. 1993;45(3):227-34. PMID: 8276046. View Source
